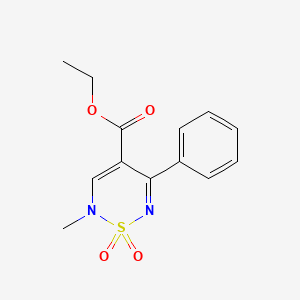

ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a carboxylate group and a phenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Analyse Des Réactions Chimiques

Substitution Reactions

The thiadiazine ring exhibits reactivity at positions 2 and 6 due to electron-deficient nitrogen atoms. Potential substitution reactions include:

Nucleophilic Aromatic Substitution

-

The phenyl group at position 5 directs electrophilic substitution to the para position, though steric hindrance from the ester group may limit reactivity.

-

Example: Nitration or sulfonation of the phenyl ring under acidic conditions (speculative, based on analogous systems).

Ester Hydrolysis

The ethyl ester group at position 4 can undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid:

R-COOEtH3O+ or OH−R-COOH

This reaction is critical for generating bioactive metabolites or further functionalization.

Oxidation

The 1,1-dioxide group is already in a high oxidation state, but the sulfur atom could theoretically undergo further oxidation under extreme conditions (e.g., peroxides), though this is unlikely without ring degradation.

Reduction

-

The thiadiazine ring may be reduced using agents like LiAlH₄ or NaBH₄, potentially opening the ring to form thiol or amine derivatives.

-

Example:

Thiadiazine-dioxideLiAlH4Thiol intermediate→Open-chain product

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazine ring can undergo cleavage. For example:

-

Acidic Hydrolysis : Breaks the S–N bonds, yielding sulfonic acid derivatives and amines.

-

Basic Conditions : May produce thioureas or sulfonamides.

Crystallographic Insights

X-ray diffraction studies reveal that the ester group at position 4 is twisted relative to the thiadiazine ring (C4–C5–C8–O4 torsion angle: 23.7°) . This steric distortion may influence reactivity by altering electronic conjugation or steric accessibility.

Comparative Reactivity Table

Applications De Recherche Scientifique

Chemistry

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide serves as a building block for synthesizing more complex heterocyclic compounds. Its chemical properties allow it to participate in various reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to introduce additional functional groups. |

| Reduction | Reduction reactions can modify the thiadiazine ring. |

| Substitution | Can undergo substitution reactions to enhance biological activity. |

Biology

This compound has been investigated for its potential antimicrobial, antiviral, and anticancer properties. Research indicates that similar compounds exhibit significant biological activity with IC50 values ranging from 0.11 to 10.42μM.

Mechanism of Action:

The pharmacological effects are attributed to the functional groups attached to the thiadiazine ring, which interact with biological targets in various pathways.

Medicine

This compound has potential therapeutic applications:

| Disease/Condition | Potential Application |

|---|---|

| Cancer | Anticancer agent |

| Infections | Antimicrobial activity |

| Metabolic Disorders | Potential treatment for diabetes |

The compound's ability to inhibit certain enzymes makes it a candidate for treating diseases characterized by elevated biomarker levels.

Industry

In industrial applications, this compound is used in developing new materials and as a catalyst in specific chemical reactions. Its versatility allows for the exploration of novel applications in material science.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring structure but differs in the position of substituents.

1,2,3-Thiadiazine: Another thiadiazine derivative with different tautomeric forms and biological activities.

1,2,6-Thiadiazine: A closely related compound with variations in the ring structure and substituents.

Uniqueness

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Activité Biologique

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a compound belonging to the thiadiazine family, known for its diverse biological activities. This article reviews its biological properties, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O4S with a molecular weight of approximately 294.33 g/mol. The compound features a thiadiazine ring structure that contributes to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazine derivatives. This compound exhibits significant activity against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Klebsiella pneumoniae | 20 | 100 |

These results indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations.

Antitumor Activity

Research has shown that thiadiazine derivatives can possess antitumor properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The IC50 values suggest that the compound has a potent inhibitory effect on cancer cell proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Propriétés

IUPAC Name |

ethyl 2-methyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFAUNILEFDARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.